molecular formula C9H10O3 B019245 2-Hydroxy-2-phenylpropanoic acid CAS No. 515-30-0

2-Hydroxy-2-phenylpropanoic acid

Cat. No. B019245
CAS RN: 515-30-0
M. Wt: 166.17 g/mol
InChI Key: NWCHELUCVWSRRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Hydroxy-2-phenylpropanoic acid often involves innovative methods aiming to introduce functional groups that enable further chemical transformations. For instance, methods for the synthesis of salicylic acid, which shares a phenolic group with 2-Hydroxy-2-phenylpropanoic acid, have evolved from phenol derivatives through processes like the Kolbe-Schmitt reaction. This reaction is indicative of the type of chemical synthesis pathways that might be employed for compounds with similar structures (Sergeev, Rodikova, & Zhizhina, 2023).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2-phenylpropanoic acid is characterized by the presence of a hydroxy group and a phenyl group attached to a propanoic acid backbone. This structure is pivotal for its reactivity and interaction with other molecules. Studies similar to those on hydroxycinnamic acids highlight the importance of structural features, like the unsaturated bond and hydroxy groups, on the compound's activity and properties (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

Compounds like 2-Hydroxy-2-phenylpropanoic acid undergo various chemical reactions, reflecting their chemical properties. For example, the reactivity of hydroxycinnamic acids, which share structural similarities, towards oxidation and their involvement in biosynthetic pathways, offers insights into the types of reactions 2-Hydroxy-2-phenylpropanoic acid might participate in. These reactions are often crucial for understanding the compound's functionality in biological systems or synthetic applications (Razzaghi-Asl et al., 2013).

Scientific Research Applications

Application 1: Asymmetric Synthesis

  • Summary of the Application: 2-Hydroxy-2-phenylpropanoic acid is used in the asymmetric synthesis of ®-2-hydroxy-2-phenylpropionic acid, and ®- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid .

Application 2: pH and UV Light Dual Stimuli-Responsive System

  • Summary of the Application: A pH and UV light dual stimuli-responsive system was constructed by combining a Gemini surfactant with 2-Hydroxy-2-phenylpropanoic acid .
  • Methods of Application: The system was explored using various experiment techniques such as rheometer, UV-vis spectrum, polarized optical microscopy (POM), transmission electron microscopy (TEM), dynamic light scattering (DLS) as well as theoretical calculation .
  • Results or Outcomes: The system displays abundant phase behaviors that supramolecular self-assemblies of different morphologies in different states such as spherical micelle, wormlike micelle, lamellar liquid crystal, and aqueous two phase system (ATPS) were observed even at lower concentration .

Application 3: Food Industry

  • Summary of the Application: 2-Hydroxy-2-phenylpropanoic acid is used in the food industry to preserve and maintain the original aroma quality of frozen foods. It can also be used to add or restore original color to food .
  • Methods of Application: This compound is added to food for technological purposes in a wide variety including manufacturing, processing, preparation, treatment, packaging, transportation or storage, and food additives .
  • Results or Outcomes: The addition of 2-Hydroxy-2-phenylpropanoic acid helps to prolong the shelf life of foods and maintain their quality .

Application 4: Cosmetics

  • Summary of the Application: This compound is used frequently in cosmetic products such as perfumes, bath gels, detergent powders, liquid detergents, fabric softeners, and soaps as it gives off a floral scent .
  • Methods of Application: It is added to these products during their manufacturing process .
  • Results or Outcomes: The addition of 2-Hydroxy-2-phenylpropanoic acid enhances the fragrance of these products .

Application 5: Synthesis of Atropine and Hyoscyamine

  • Summary of the Application: Tropic acid, which is a chemical with IUPAC name 3-hydroxy-2-phenylpropanoic acid, is used in the chemical synthesis of atropine and hyoscyamine .

Application 6: Brønsted Acid-Base Catalysts

  • Summary of the Application: 2-Hydroxy-2-phenylpropanoic acid plays a role in the Brønsted acid-base catalysts of mandelate racemase .
  • Results or Outcomes: The use of 2-Hydroxy-2-phenylpropanoic acid in this context could potentially enhance the efficiency of the reaction .

Safety And Hazards

The compound should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCHELUCVWSRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862090
Record name Atrolactic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrolactic acid

CAS RN

515-30-0, 4607-38-9
Record name Atrolactic acid
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Record name Atrolactic acid
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Record name DL-Atrolactic acid
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Record name Atrolactic acid
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Record name Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl-
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Record name Atrolactic acid
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Record name 2-phenyllactic acid
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Record name (±)-2-phenyllactic acid
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Record name ATROLACTIC ACID
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Synthesis routes and methods I

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
Name
aryllactic acid
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cyanohydrins
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α-Hydroxy Acids
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cyanohydrin
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Synthesis routes and methods II

Procedure details

The analysis of phenyllactic acid was initially plagued with the same problems discussed for phenylglycine and 2-chloromandelic acid. However, in this case, adjustment of the solvent concentration in the nonchiral HPLC method led to a shift in the retention time of the acid, so that it no longer coeluted with the cell lysate peak. Following this, no problems were encountered with either the nonchiral or chiral methods. Representative nonchiral chromatograms of the product (1.9 min) and cyanohydrin substrate (3.7 min) are shown in FIG. 8A, while the chiral analysis of the acid is shown in FIG. 8B, with the L-enantiomer eluting at 2 min and the opposite enantiomer at 6 min.
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Synthesis routes and methods III

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-2-phenylpropanoic acid
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Citations

For This Compound
66
Citations
T Ishida, T Matsumoto - Xenobiotica, 1992 - Taylor & Francis
… 2-Phenyl-1 -propanol, 2-phenyl-2-propano1, and 2-hydroxy-2-phenylpropanoic acid have previously been identified as cumene metabolites (Robinson et al. Gerade 1963, Goenechea …
Number of citations: 11 www.tandfonline.com
PH Li, Z Wang, H Fu, QP Dai, CW Hu - Chemical Communications, 2018 - pubs.rsc.org
… It is worth noting that 3-oxo-3-phenylpropanoic acid and 2-hydroxy-2-phenylpropanoic acid were also compatible in this reaction, giving the desired product 3a in good yields, …
Number of citations: 8 pubs.rsc.org
KA Monk - 2004 - search.proquest.com
… of terpenederived pyrazoles used previously prompted the development of new routes to chiral aquatemary acids based on the atrolactic acid (2-hydroxy-2-phenylpropanoic acid) …
Number of citations: 0 search.proquest.com
K Zhang, H Wang, SF Zhao, DF Niu, JX Lu - Journal of Electroanalytical …, 2009 - Elsevier
… It was a pity that the result of corresponding (R)-2-hydroxy-2-phenylpropanoic acid was not very satisfying with a ratio of S to R enantiomer at 65:35. The α-hydroxyacids were also ever …
Number of citations: 83 www.sciencedirect.com
K Chamberlain, RH Bromilow… - Journal of experimental …, 1993 - academic.oup.com
… Each enantiomer was synthesized from the appropriate (/?)or (S)-2-hydroxy-2-phenylpropanoic acid (Lancaster Synthesis) by an initial esterification using diazomethane, followed by …
Number of citations: 3 academic.oup.com
M Krumpolc, J Rocek - Inorganic Chemistry, 1985 - ACS Publications
… 2-Hydroxy-2-phenylpropanoic acid hemihydrate (Aldrich, 95%) was recrystallized from acetone-… Although a few compounds (oxalic acid, 2-hydroxy-2-phenylpropanoic acid) show high …
Number of citations: 98 pubs.acs.org
O Scialdone, A Galia, AA Isse, A Gennaro… - Journal of …, 2007 - Elsevier
… performed in the presence of Al 3+ ions, generated in the reaction medium before the reduction of the ketone, a drastic decrease of the yields of both 2-hydroxy-2-phenylpropanoic acid (…
Number of citations: 49 www.sciencedirect.com
K Szwed, J Ou, G Huang, H Lin, Z Liu… - Journal of …, 2016 - Wiley Online Library
… ), benzene and its derivatives, 2-hydroxy-2-(4-hydroxyphenyl)propanoic acid, dl-4-hydroxy-3-methoxymandelic acid, 4-trifluoromethyl mandelic acid, 2-hydroxy-2-phenylpropanoic acid, …
A Aramini, MR Sablone, G Bianchini, A Amore, M Fanì… - Tetrahedron, 2009 - Elsevier
A novel one-pot two-step procedure has been developed to synthesize highly substituted 2-arylpropionic and arylacetic acids, by treatment with aqueous HI, from cyanohydrins. The …
Number of citations: 36 www.sciencedirect.com
DG Shilling, LA Jones, AD Worsham… - Journal of Agricultural …, 1986 - ACS Publications
Research has shown that certain weed species are suppressed by rye (Secale cereale L.) used as a mulch or cover crop in no-tillage cropping systems. To determine whether this …
Number of citations: 71 pubs.acs.org

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